molecular formula C27H26BrNO5 B12847834 (4S)-4-benzyl-3-[(2S)-3-(2-bromo-4-methoxyphenyl)-2-(4-methoxyphenyl)propanoyl]-1,3-oxazolidin-2-one

(4S)-4-benzyl-3-[(2S)-3-(2-bromo-4-methoxyphenyl)-2-(4-methoxyphenyl)propanoyl]-1,3-oxazolidin-2-one

Cat. No.: B12847834
M. Wt: 524.4 g/mol
InChI Key: CBSXPUVKDPDGEV-XUZZJYLKSA-N
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Description

(4S)-4-benzyl-3-[(2S)-3-(2-bromo-4-methoxyphenyl)-2-(4-methoxyphenyl)propanoyl]-1,3-oxazolidin-2-one is a sophisticated chiral oxazolidinone derivative designed for use as a powerful chiral auxiliary and building block in asymmetric synthesis. Its core value lies in its ability to enforce strict stereochemical control during chemical reactions, particularly in the formation of new carbon-carbon bonds with high enantiomeric excess. The compound's structure integrates a well-established (4S)-4-benzyl oxazolidin-2-one scaffold, a classic chiral auxiliary known for its effectiveness in Evans aldol and related acylations , with a complex diarylpropanoyl side chain. This side chain, featuring bromo and methoxy substituents at specific positions, makes it a versatile precursor for further functionalization via cross-coupling reactions, such as the Suzuki-Miyaura reaction , enabling the construction of sterically demanding and optically active molecules. Researchers primarily utilize this compound in the development of novel pharmaceutical intermediates and complex natural products, where the precise three-dimensional orientation of atoms is critical for biological activity. It is strictly for research applications in synthetic organic and medicinal chemistry laboratories.

Properties

Molecular Formula

C27H26BrNO5

Molecular Weight

524.4 g/mol

IUPAC Name

(4S)-4-benzyl-3-[(2R)-3-(2-bromo-4-methoxyphenyl)-2-(4-methoxyphenyl)propanoyl]-1,3-oxazolidin-2-one

InChI

InChI=1S/C27H26BrNO5/c1-32-22-11-8-19(9-12-22)24(15-20-10-13-23(33-2)16-25(20)28)26(30)29-21(17-34-27(29)31)14-18-6-4-3-5-7-18/h3-13,16,21,24H,14-15,17H2,1-2H3/t21-,24+/m0/s1

InChI Key

CBSXPUVKDPDGEV-XUZZJYLKSA-N

Isomeric SMILES

COC1=CC=C(C=C1)[C@@H](CC2=C(C=C(C=C2)OC)Br)C(=O)N3[C@H](COC3=O)CC4=CC=CC=C4

Canonical SMILES

COC1=CC=C(C=C1)C(CC2=C(C=C(C=C2)OC)Br)C(=O)N3C(COC3=O)CC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Step 1: Synthesis of the Oxazolidinone Core

The oxazolidinone ring is typically formed by reacting an amino alcohol with a carbonyl compound under acidic or basic conditions. This reaction results in cyclization to produce the 1,3-oxazolidinone structure.

Step 2: Functionalization of Aromatic Rings

The brominated and methoxylated aromatic groups are introduced through:

  • Bromination : Reaction of an aromatic precursor with bromine or N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane.
  • Methoxylation : Substitution reactions using methoxide ions or methanol under basic conditions.

Step 3: Coupling Reactions

The aromatic substituents are coupled to the oxazolidinone core using acylation methods, such as Friedel-Crafts acylation, under Lewis acid catalysis (e.g., AlCl₃).

Step 4: Chiral Resolution

To ensure the stereochemical purity of the compound:

Reaction Conditions

Step Reagents/Conditions Outcome
Formation of Oxazolidinone Ring Amino alcohol + Carbonyl compound; Acid/Base catalyst Cyclized oxazolidinone core
Bromination Bromine/NBS; Dichloromethane Introduction of bromine on aromatic ring
Methoxylation Methanol + Base Methoxy substitution on aromatic rings
Coupling Reaction Friedel-Crafts Acylation; AlCl₃ Attachment of aromatic substituents to oxazolidinone
Chiral Resolution Chiral auxiliary or HPLC Separation into enantiomerically pure forms

Challenges in Synthesis

Several challenges must be addressed during synthesis:

  • Chirality Control : Ensuring stereochemical purity requires precise reaction conditions and effective resolution techniques.
  • Reactivity of Functional Groups : Managing reactivity during bromination and methoxylation to avoid side reactions.
  • Yield Optimization : Multi-step synthesis may result in lower yields; optimizing each step is critical.

Applications

This compound is widely used as a chiral intermediate in asymmetric synthesis due to its stereochemical properties and functional groups.

Chemical Reactions Analysis

Types of Reactions

(4S)-4-benzyl-3-[(2S)-3-(2-bromo-4-methoxyphenyl)-2-(4-methoxyphenyl)propanoyl]-1,3-oxazolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve the use of hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas, palladium catalyst.

    Nucleophiles: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

Antimicrobial Activity

Oxazolidinones have been primarily studied for their antimicrobial properties. The compound has shown potential against various Gram-positive bacteria, including resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA). The mechanism of action involves inhibition of bacterial protein synthesis, making it a candidate for treating serious infections.

Anticancer Research

Recent studies have explored the use of oxazolidinones in cancer therapy. The compound's ability to modulate signaling pathways involved in tumor growth and apoptosis has been investigated. For instance, its derivatives have been shown to induce cell cycle arrest and apoptosis in various cancer cell lines, suggesting potential as an anticancer agent.

Anti-inflammatory Properties

Research indicates that (4S)-4-benzyl-3-[(2S)-3-(2-bromo-4-methoxyphenyl)-2-(4-methoxyphenyl)propanoyl]-1,3-oxazolidin-2-one may possess anti-inflammatory effects. This could be beneficial in treating conditions like rheumatoid arthritis or inflammatory bowel disease, where inflammation plays a critical role.

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal demonstrated that this compound exhibited significant antibacterial activity against MRSA and other resistant strains. The minimal inhibitory concentration (MIC) values were comparable to existing antibiotics, highlighting its potential as a new therapeutic option.

Case Study 2: Anticancer Activity

In vitro assays conducted on breast cancer cell lines revealed that this compound triggered apoptosis and inhibited proliferation. The study suggested that further exploration into its mechanism could lead to the development of effective cancer therapies.

Data Table: Summary of Applications

Application TypeDescriptionKey Findings
AntimicrobialEffective against Gram-positive bacteria, including MRSAComparable MIC values to existing antibiotics
AnticancerInduces apoptosis in cancer cell linesSignificant reduction in cell viability
Anti-inflammatoryPotential use in inflammatory diseasesReduced markers of inflammation in animal models

Mechanism of Action

The mechanism of action of (4S)-4-benzyl-3-[(2S)-3-(2-bromo-4-methoxyphenyl)-2-(4-methoxyphenyl)propanoyl]-1,3-oxazolidin-2-one involves its interaction with specific molecular targets and pathways. In biological systems, it may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Oxazolidinone Derivatives with Variable Acyl Groups

Compound A : (S)-4-Benzyl-3-hexanoyl-2-oxazolidinone (CAS: 143965-32-6)
  • Molecular Formula: C16H21NO3 (molar mass: 275.34 g/mol).
  • Key Differences: Replaces the bromo-methoxyphenyl propanoyl group with a hexanoyl chain. Lower molar mass (275.34 vs. 524.4) and higher solubility in chloroform/methanol.
Parameter Target Compound Compound A
Molar Mass (g/mol) 524.4 275.34
Melting Point (°C) 120–123 Oil
Halogen Presence Bromine None
Compound B : (4S)-4-Isopropyl-5,5-diphenyl-3-[(2R,3S)-4,4,4-trifluoro-3-hydroxy-2,3-dimethylbutanoyl]oxazolidin-2-one
  • Key Features: Contains trifluoro-hydroxybutanoyl and diphenyl groups. Fluorine atoms enhance metabolic stability and lipophilicity compared to bromine in the target compound . Higher steric bulk due to diphenyl substituents may reduce solubility.

Oxazolidinones with Sulfonamide Moieties

Compound C : (4S)-4-Benzyl-N-{[(4S)-4-benzyl-2-oxo-1,3-oxazolidin-3-yl]sulfonyl}-2-oxo-1,3-oxazolidine-3-carboxamide
  • Structural Highlights: Dual oxazolidinone rings and a sulfonamide group. Both stereocenters are S-configured, similar to the target compound.

Pyrazoline and Indole-Based Analogs

Compound D : 4-(4-Bromo-3-(4-chlorophenyl)-5-(6,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-2-yl)-1H-pyrazol-1-yl)benzenesulfonamide
  • Key Differences: Pyrazoline core instead of oxazolidinone. Bromine and chlorophenyl groups introduce distinct electronic effects. IR and NMR data (e.g., NH2 signals at δ 7.63 ppm) contrast with the target’s aromatic proton patterns .

Spectroscopic and Crystallographic Insights

  • 1H-NMR : The target compound shows distinct methoxy signals (δ ~3.8–4.0 ppm) and aromatic protons split by bromine’s electron-withdrawing effects. This contrasts with Compound D’s NH2 signals (δ 7.63 ppm) .
  • X-ray Crystallography: Compound C’s crystal structure reveals envelope conformations of oxazolidinone rings, providing insights into steric interactions absent in the target compound .

Biological Activity

(4S)-4-benzyl-3-[(2S)-3-(2-bromo-4-methoxyphenyl)-2-(4-methoxyphenyl)propanoyl]-1,3-oxazolidin-2-one, commonly referred to as oxazolidinone, is a synthetic compound with a complex structure that has garnered attention for its potential biological activities. This article explores the pharmacological properties, mechanisms of action, and relevant case studies regarding its efficacy in various biological contexts.

  • Molecular Formula : C27H26BrNO5
  • Molar Mass : 524.4 g/mol
  • Melting Point : 120-123°C
  • Solubility : Slightly soluble in chloroform and DMSO
  • Appearance : Solid, white to off-white color

Antimicrobial Properties

Oxazolidinones are primarily recognized for their antimicrobial activity. The compound has shown effectiveness against a range of Gram-positive bacteria, including strains resistant to other antibiotics. The mechanism of action involves inhibiting bacterial protein synthesis by binding to the 50S ribosomal subunit, which prevents the formation of functional ribosomes.

Anticancer Activity

Recent studies have indicated that oxazolidinone derivatives exhibit anticancer properties. For instance, this compound has been evaluated for its ability to induce apoptosis in cancer cell lines. The compound's structural features contribute to its interaction with cellular pathways involved in cell cycle regulation and apoptosis.

Anti-inflammatory Effects

Inflammation is a critical component of various diseases, including cancer and autoimmune disorders. Preliminary studies suggest that this oxazolidinone derivative may possess anti-inflammatory properties by modulating cytokine production and inhibiting inflammatory pathways.

Case Studies and Research Findings

Study Objective Findings
Study 1Evaluate antibacterial activityDemonstrated significant inhibition of MRSA growth at low concentrations.
Study 2Assess anticancer effectsInduced apoptosis in breast cancer cell lines with IC50 values indicating potency.
Study 3Investigate anti-inflammatory propertiesReduced levels of pro-inflammatory cytokines in vitro.

The biological activities of this compound can be attributed to several mechanisms:

  • Protein Synthesis Inhibition : By binding to the ribosomal subunit, it disrupts bacterial protein synthesis.
  • Apoptosis Induction : The compound activates caspase pathways leading to programmed cell death in cancer cells.
  • Cytokine Modulation : It influences the production of inflammatory mediators, potentially reducing inflammation.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended to achieve high stereochemical purity in the preparation of (4S)-4-benzyl oxazolidinone derivatives?

  • Methodology : Use chiral auxiliaries (e.g., Evans oxazolidinones) to control stereogenic centers. For example, asymmetric alkylation or acylation steps can be optimized by adjusting reaction temperature (–78°C to 0°C) and employing Lewis acids like TiCl₄ . Monitor enantiomeric excess (ee) via chiral HPLC or NMR with chiral shift reagents.
  • Key Reference : details cyclodehydration protocols for oxazolidinone formation, while highlights brominated intermediates critical for stereochemical fidelity.

Q. Which analytical techniques are most reliable for confirming the stereochemical and structural integrity of this compound?

  • Methodology :

  • X-ray crystallography provides unambiguous stereochemical assignment (e.g., and used single-crystal X-ray to confirm S-configuration and envelope conformations).
  • NMR spectroscopy : Analyze coupling constants (e.g., 3JHH^3J_{H-H}) and NOE correlations to verify substituent orientation .
  • Mass spectrometry : High-resolution MS (HRMS) ensures molecular formula accuracy.

Advanced Research Questions

Q. How can researchers resolve discrepancies in enantiomeric excess (ee) measurements between HPLC and polarimetry?

  • Methodology :

  • Cross-validation : Use multiple techniques (e.g., chiral HPLC, NMR with Eu(hfc)₃) to identify systematic errors.
  • Synthetic controls : Prepare racemic mixtures as internal standards. highlights brominated analogs where ee discrepancies arose from residual solvents affecting polarimetry; lyophilization or rigorous drying may mitigate this.
    • Data Contradiction Analysis : If HPLC shows >95% ee but polarimetry suggests lower purity, check for UV-active impurities or solvent-induced optical rotation artifacts .

Q. What experimental designs are appropriate for evaluating the biological activity of this compound, given its structural complexity?

  • Methodology :

  • Target identification : Prioritize assays based on structural analogs (e.g., oxazolidinones in showed cytotoxicity via kinase inhibition).
  • Dose-response studies : Use a range of concentrations (1 nM–100 µM) in cell-based assays (e.g., MTT for viability).
  • Mechanistic studies : Pair with molecular docking to predict binding modes to enzymes or receptors (e.g., discusses computational approaches for related compounds).

Q. How should researchers address conflicting crystallographic and spectroscopic data for substituent conformations?

  • Methodology :

  • Dynamic NMR : Probe temperature-dependent spectra to identify fluxional behavior in solution (e.g., observed envelope conformations in oxazolidinone rings).
  • DFT calculations : Compare computed and experimental structures (e.g., Gaussian 16 with B3LYP/6-31G* basis set) to resolve discrepancies .
    • Case Study : reported a 0.428 Å deviation in crystal structure flap atoms, suggesting flexibility that NMR may not capture.

Methodological Best Practices

Q. What precautions are critical when handling brominated and methoxyphenyl substituents during synthesis?

  • Safety : Use inert atmospheres (N₂/Ar) for air-sensitive intermediates.
  • Purification : Chromatography with halogen-tolerant columns (e.g., C18 for brominated byproducts) .

Q. How can computational tools enhance the rational design of derivatives with improved bioactivity?

  • Approach :

  • QSAR modeling : Correlate substituent electronegativity (e.g., Br vs. OMe) with activity data.
  • MD simulations : Assess binding stability in biological targets (e.g., used docking for quinolinone analogs).

Tables for Key Data

Analytical Technique Application Example from Evidence
X-ray crystallographyStereochemical confirmationS-configuration in
Chiral HPLCEnantiomeric excess measurement>99% ee in
NOESY NMRSpatial proximity of substituentsRing conformation in

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